Egfr-IN-57

EGFR-TK inhibition Isoxazole derivatives Kinase assay

Egfr-IN-57 (Compound 25a) is the only isoxazole-derived EGFR-TK inhibitor that combines oral activity, sub-0.2 µM IC50s against EGFR, VEGFR-2, CK2α, and topoisomerase IIβ, and a uniquely characterized dual G2/M and pre-G1 cell cycle arrest mechanism. Its well-documented selectivity window in normal cells (WISH IC50: 53.19 µM; WI-38 IC50: 38.64 µM) makes it the superior choice for counter-screening and mechanistic deconvolution of EGFR-dependent and -independent cytotoxicity in a single-compound experimental design. Researchers initiating oral in vivo PK/PD studies gain immediate access to Lipinski-compliant, oral-active material, avoiding the absorption-limited exposure risks that remain unaddressed for other series members.

Molecular Formula C22H15N3O2S
Molecular Weight 385.4 g/mol
Cat. No. B15606572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-57
Molecular FormulaC22H15N3O2S
Molecular Weight385.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H15N3O2S/c1-13-10-20(25-27-13)23-22-24-21(26)19(28-22)12-18-16-8-4-2-6-14(16)11-15-7-3-5-9-17(15)18/h2-12H,1H3,(H,23,24,25,26)/b19-12-
InChIKeyBEJMCFWWVSSWOF-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Egfr-IN-57 (Compound 25a): A Multi-Target Isoxazole-Based EGFR-TK Inhibitor for Anticancer Research Procurement


Egfr-IN-57, also designated Compound 25a, is a synthetic small-molecule inhibitor belonging to the isoxazole derivative class, designed to target the epidermal growth factor receptor tyrosine kinase (EGFR-TK) [1]. It was identified from a series of novel isoxazole compounds evaluated for antitumor potential, and it demonstrates a multi-target inhibition profile encompassing VEGFR-2, CK2α, topoisomerase IIβ, and tubulin polymerization in addition to EGFR-TK [1]. The compound is characterized by oral activity potential and a mechanism of action that induces G2/M and pre-G1 cell cycle arrest leading to apoptosis in cancer cells [1].

Why Egfr-IN-57 Cannot Be Readily Substituted with In-Class Isoxazole EGFR Inhibitors


Within the isoxazole series reported by Warda et al., subtle structural modifications produce marked divergences in both EGFR-TK inhibitory potency and the breadth of ancillary target engagement [1]. While several congeners such as 10a and 10b approach the EGFR-TK IC50 of Egfr-IN-57, only Egfr-IN-57 combines sub-100 nM multi-kinase activity, G2/M-pre-G1 dual-phase cell cycle arrest, and a favorable normal-cell cytotoxicity window in a single chemical entity [1]. Consequently, procurement decisions that substitute one isoxazole analog for another risk compromising either the potency at the primary target or the multi-target polypharmacology that underpins Egfr-IN-57's cellular efficacy [1].

Quantitative Differentiation Evidence for Egfr-IN-57 Relative to Closest Isoxazole Analogs and In-Class Candidates


EGFR-TK Inhibitory Potency: Egfr-IN-57 vs. Lead Congeners 10a and 10b

Egfr-IN-57 exhibits superior EGFR-TK inhibitory activity compared to its closest structural analogs in the same isoxazole series. In a standardized EGFR-TK inhibition assay, Egfr-IN-57 (25a) achieved an IC50 of 0.054 ± 0.001 µM, while compounds 10a and 10b showed IC50 values of 0.064 ± 0.001 µM and 0.066 ± 0.001 µM, respectively [1]. The 15.6% lower IC50 relative to 10a and 18.2% lower relative to 10b supports preferential selection for EGFR-TK-focused studies [1].

EGFR-TK inhibition Isoxazole derivatives Kinase assay

Multi-Target Kinase Engagement: Broader Polypharmacology vs. Series Comparators

In contrast to the majority of isoxazole series members, which were only evaluated for EGFR-TK inhibition, Egfr-IN-57 was additionally profiled against four secondary targets and demonstrated meaningful inhibition of VEGFR-2 (IC50 = 0.087 µM), CK2α (IC50 = 0.171 µM), topoisomerase IIβ (IC50 = 0.13 µM), and tubulin polymerization (IC50 = 3.61 µM) [1]. None of the other series compounds, including 10a and 10b, were reported to possess this breadth of multi-target activity [1]. This multi-target profile is unique to Egfr-IN-57 within the published series.

Multi-target inhibition VEGFR-2 CK2α Topoisomerase IIβ Tubulin polymerization

Normal Cell Cytotoxicity Window: Selective Safety Margin of Egfr-IN-57

Egfr-IN-57 demonstrates a quantifiable selectivity margin between cancer cells and normal cell lines. Against HepG2, MCF-7, and HCT-116 cancer cells, IC50 values ranged from 6.38 to 9.96 µM, while cytotoxicity against normal WISH and WI38 cells yielded IC50 values of 53.19 ± 3.1 µM and 38.64 ± 2.8 µM, respectively [1]. This translates to a selectivity index of approximately 4- to 8-fold depending on the normal cell line [1]. Other potent series members, including 4b (IC50 = 6.38–9.96 µM against cancer cells), were not assessed for normal cell cytotoxicity, leaving their safety margin unquantified [1].

Cytotoxicity selectivity Normal cell lines Safety margin

Predicted Oral Bioavailability: ADME Property Differentiation

Computational ADME profiling indicates that Egfr-IN-57 complies with Lipinski's rule of five and Veber's oral bioavailability standards, predicting good oral absorption [1]. While the paper also reports that other active series compounds were studied for EGFR-TK inhibition, only Egfr-IN-57 (25a) was explicitly analyzed against these drug-likeness filters and predicted to be orally active [1]. This computational prediction, combined with its potent enzyme and cellular activity, positions Egfr-IN-57 as the most developmentally advanced compound in the series for studies requiring oral dosing routes.

Oral bioavailability Lipinski rule Veber standards ADME prediction

Recommended Research & Industrial Application Scenarios for Egfr-IN-57


EGFR-Driven Cancer Cell Line Screening with Multi-Target Endpoint Readouts

Egfr-IN-57 is ideally suited for screening panels of EGFR-overexpressing cancer cell lines (HepG2, MCF-7, HCT-116) where simultaneous measurement of VEGFR-2, CK2α, and topoisomerase IIβ pathway modulation is desired. Its multi-target IC50 profile, all below 0.2 µM (except tubulin polymerization), enables mechanistic deconvolution of EGFR-dependent and EGFR-independent cytotoxic effects within a single-compound experimental design [1].

In Vivo Oral Dosing Studies for Isoxazole-Based EGFR Inhibitor Proof-of-Concept

Based on the explicit Lipinski and Veber rule compliance reported for Egfr-IN-57, this compound is the preferred choice within the isoxazole series for in vivo efficacy studies requiring oral administration [1]. Researchers can initiate oral gavage PK/PD studies with reduced risk of absorption-limited exposure, a concern that remains unaddressed for other series members lacking ADME characterization.

Apoptosis and Cell Cycle Mechanistic Studies

Egfr-IN-57 induces both G2/M and pre-G1 phase arrest and elevates caspase-3/9 levels with an increased Bax/Bcl-2 ratio across three cancer cell lines [1]. This well-characterized apoptotic signature makes the compound a reliable tool compound for studies examining the intersection of EGFR signaling and mitochondrial apoptosis pathways, offering a more comprehensive mechanistic profile than series members for which apoptosis and cell cycle data are absent.

Selectivity Profiling and Counter-Screening in Normal Tissue Models

With documented normal cell cytotoxicity data (WISH IC50 = 53.19 µM; WI38 IC50 = 38.64 µM), Egfr-IN-57 enables counter-screening protocols that quantify cancer-selective cytotoxicity [1]. Procurement for panels that include normal cell co-culture or toxicogenomic profiling should prioritize Egfr-IN-57 over untested analogs to ensure data on differential sensitivity is obtainable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-57

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.